Cas no 312924-69-9 (N-(1-Benzyl-piperidin-4-yl)-isobutyramide)

N-(1-Benzyl-piperidin-4-yl)-isobutyramide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 2-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
- N-(1-benzylpiperidin-4-yl)isobutyramide
- 312924-69-9
- N-(1-Benzyl-piperidin-4-yl)-isobutyramide
- STK012158
- SCHEMBL3306841
- CHEMBL4089518
- DTXSID90364148
- JVFAKLWNQPCTQG-UHFFFAOYSA-N
- N-(1-benzyl-4-piperidyl)-2-methyl-propanamide
- Oprea1_472165
- DB-320152
- BDBM50250322
- AKOS003820004
-
- Inchi: InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
- InChI Key: JVFAKLWNQPCTQG-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Computed Properties
- Exact Mass: 260.18902
- Monoisotopic Mass: 260.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
N-(1-Benzyl-piperidin-4-yl)-isobutyramide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Benzyl-piperidin-4-yl)-isobutyramide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B704985-500mg |
N-(1-Benzyl-piperidin-4-yl)-isobutyramide |
312924-69-9 | 500mg |
$ 340.00 | 2022-06-06 | ||
TRC | B704985-100mg |
N-(1-Benzyl-piperidin-4-yl)-isobutyramide |
312924-69-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | B704985-50mg |
N-(1-Benzyl-piperidin-4-yl)-isobutyramide |
312924-69-9 | 50mg |
$ 70.00 | 2022-06-06 |
N-(1-Benzyl-piperidin-4-yl)-isobutyramide Related Literature
-
1. Book reviews
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on N-(1-Benzyl-piperidin-4-yl)-isobutyramide
N-(1-Benzyl-piperidin-4-yl)-isobutyramide: A Comprehensive Overview
N-(1-Benzyl-piperidin-4-yl)-isobutyramide, with the CAS number 312924-69-9, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzyl-substituted piperidine moiety with an isobutyramide group. The combination of these structural elements imparts distinct pharmacological properties, making it a subject of interest for various therapeutic applications.
The chemical structure of N-(1-Benzyl-piperidin-4-yl)-isobutyramide can be described as follows: the central piperidine ring is substituted with a benzyl group at the 1-position, and the 4-position is functionalized with an isobutyramide group. This arrangement provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing the compound's bioavailability and pharmacokinetic profile.
Recent studies have explored the potential therapeutic applications of N-(1-Benzyl-piperidin-4-yl)-isobutyramide. One notable area of research is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. N-(1-Benzyl-piperidin-4-yl)-isobutyramide has been shown to exhibit selective binding to specific GPCRs, which could make it a valuable tool for developing novel treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In addition to its potential as a GPCR modulator, N-(1-Benzyl-piperidin-4-yl)-isobutyramide has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that N-(1-Benzyl-piperidin-4-yl)-isobutyramide can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the development of anti-inflammatory drugs.
The pharmacokinetic properties of N-(1-Benzyl-piperidin-4-yl)-isobutyramide have also been extensively studied. Its lipophilic nature allows it to cross biological membranes efficiently, enhancing its bioavailability. However, the compound's metabolic stability and clearance rate are important considerations for its clinical development. Recent research has focused on optimizing these properties through structural modifications and formulation strategies to improve its therapeutic index.
Another area of interest is the potential use of N-(1-Benzyl-piperidin-4-yl)-isobutyramide in pain management. Chronic pain is a significant healthcare challenge, affecting millions of people worldwide. Traditional pain management strategies often come with side effects and limited efficacy. Studies have shown that N-(1-Benzyl-piperidin-4-yl)-isobutyramide can modulate pain pathways by interacting with specific receptors involved in nociception. This could lead to the development of new analgesic agents with improved safety profiles.
The safety profile of N-(1-Benzyl-piperidin-4-yl)-isobutyramide is another critical aspect of its evaluation. Preclinical toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans. Clinical trials are currently underway to assess the safety and efficacy of N-(1-Benzyl-piperidin-4-yl)-isobutyramide in various therapeutic indications.
In conclusion, N-(1-Benzyl-piperidin-4-yl)-isobutyramide (CAS No. 312924-69-9) is a promising compound with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development in areas such as neurological disorders, inflammatory diseases, and pain management. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its safety profile, paving the way for potential clinical applications.
312924-69-9 (N-(1-Benzyl-piperidin-4-yl)-isobutyramide) Related Products
- 2199347-60-7(N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide)
- 1207729-79-0(2-Methyl-1,4-phenylenebisboronic acid)
- 1935931-97-7(2-Iodo-5-methoxy-3-methylpyrazine)
- 2386-53-0(1-Dodecanesulfonic Acid Sodium Salt)
- 1946013-90-6(4-(2-bromoethenyl)-N,N,3-trimethylaniline)
- 2001979-79-7(2-(3-Fluoropiperidin-1-yl)pyrimidine-5-carbaldehyde)
- 76765-62-3(3-Amino-N-isopropyl-4-methylbenzamide)
- 866867-03-0(1-3-(3-bromophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-methylpiperidine)
- 14152-97-7(GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate])
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)




